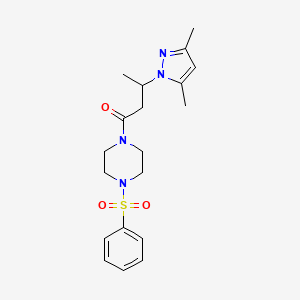

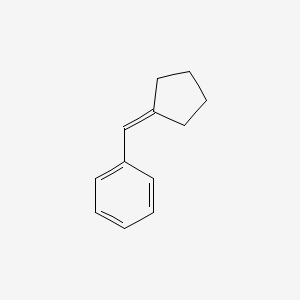

![molecular formula C21H15BrF3N3O2S B2529566 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime CAS No. 691887-91-9](/img/structure/B2529566.png)

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime" is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method is the improved Debus-Radziszewski method, which involves the condensation of a bromoaniline, glyoxal, formaldehyde, and ammonium chloride, as demonstrated in the synthesis of 1-(2,6-dimethyl-4-bromophenyl)imidazole . Another approach is the ultrasound-assisted one-pot synthesis using diethyl bromophosphate as a mild oxidant, which allows for the formation of trisubstituted imidazole compounds with good to excellent yields . These methods highlight the versatility and adaptability of imidazole synthesis techniques.

Molecular Structure Analysis

Imidazole derivatives can exhibit a variety of molecular conformations due to the presence of different substituents. The crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been characterized, revealing intermolecular interactions such as C-H…N, C-H…O, and C-H…F that stabilize the crystal structure . These interactions are crucial for understanding the molecular conformation and properties of imidazole derivatives.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles undergo various chemical reactions, including electrophilic substitution. Studies have shown that electrophilic substitution at position 5 of imidazo[2,1-b]thiazoles is influenced by substituents at position 6, affecting the rate constants of the reaction . Additionally, the Vilsmeier-Haack formylation reaction is another important chemical transformation that can be applied to imidazole derivatives, leading to the formation of formyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of a 3-methyl group can increase the rate of deuteriation by a factor of approximately 3 . The formyl derivatives of imidazo[2,1-b]thiazoles show extensive mesomerism, which affects their conformation in solution . The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and intermolecular interactions, which are essential for understanding the compound's behavior in different phases .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound is involved in the synthesis of pH-sensitive spin probes through the Grignard reagent addition, highlighting its role in developing diagnostic tools for measuring variations in pH within biological systems (Kirilyuk et al., 2003).

- It is also utilized in the formation of novel derivatives with antimicrobial activities. This includes the synthesis of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, indicating its potential in creating new antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).

Molecular Studies and Applications

- The compound is part of the research studying electrophilic substitution of imidazo[2,1-b]thiazoles, providing insights into the reactivity of such compounds which could be crucial in various chemical synthesis processes (O'daly et al., 1991).

- It's also used in studying the stereochemistry of human constitutive androstane receptor agonists, an area with significant implications in drug development and understanding receptor-ligand interactions (Diethelm-Varela et al., 2020).

Material Science and Other Applications

- The compound finds applications in the field of material science, particularly in the synthesis and characterization of anti-corrosion materials. It's involved in creating heterocyclic rings containing the imidazo(1,2-a) pyrimidine moiety, which are then evaluated for their anti-corrosion activity (Rehan, Al Lami & Khudhair, 2021).

- It is also significant in the synthesis and antioxidant studies of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, indicating its role in developing compounds with potential antioxidant properties (Nikhila, Batakurki & Yallur, 2020).

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]thiazole derivatives have been found to have significant biological activity. They have been studied as potential antimycobacterial agents . In one study, the most active derivative was found to inhibit Mycobacterium tuberculosis .

Mode of Action

Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein–ligand complex .

Biochemical Pathways

They have been found to have significant activity against mycobacterium tuberculosis, suggesting they may affect pathways related to this bacterium .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have been predicted in silico . .

Result of Action

The result of the action of these compounds is a significant inhibitory effect on Mycobacterium tuberculosis . .

properties

IUPAC Name |

(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrF3N3O2S/c22-16-6-4-14(5-7-16)19-18(28-8-11-31-20(28)27-19)13-26-30-10-9-29-17-3-1-2-15(12-17)21(23,24)25/h1-8,11-13H,9-10H2/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNLQLWGNVGMNN-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCCO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

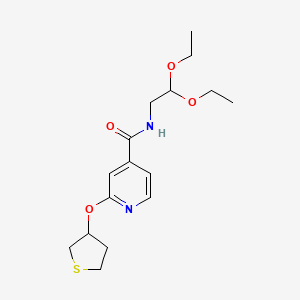

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)

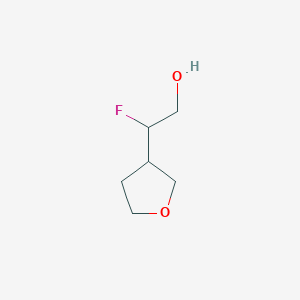

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

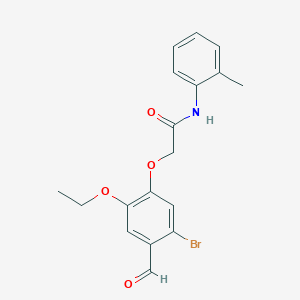

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)